![molecular formula C14H12Cl2N2O4S B13366278 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2NO4S It is characterized by the presence of a benzamide group linked to a sulfonylamino group, which is further substituted with dichloro and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 3,4-dichloro-2-methoxyaniline, undergoes a nucleophilic substitution reaction with a sulfonyl chloride derivative to form the sulfonylamino intermediate.
Amidation Reaction: The sulfonylamino intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
化学反应分析
Types of Reactions
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(3,4-Dichloro-2-hydroxyphenyl)sulfonyl]amino}benzamide.
Reduction: Formation of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine.
Substitution: Formation of 2-{[(3,4-Dimethoxy-2-methoxyphenyl)sulfonyl]amino}benzamide.
科学研究应用
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the dichloro and methoxy groups can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzyl chloride
Uniqueness
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C14H12Cl2N2O4S |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)18-10-5-3-2-4-8(10)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChI 键 |
WCGRFTUXOLRHOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


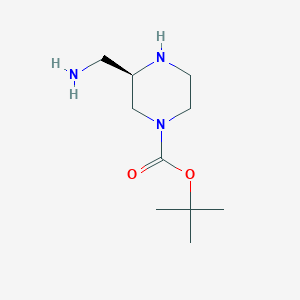
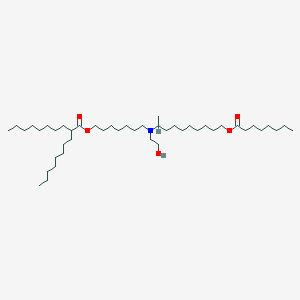

![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
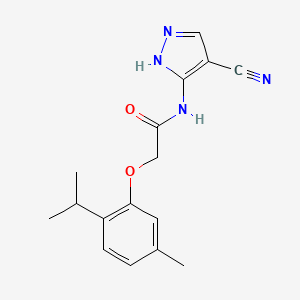


![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
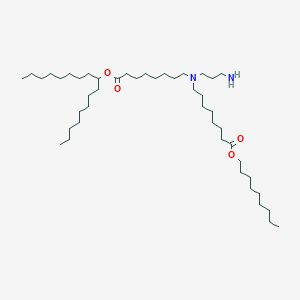

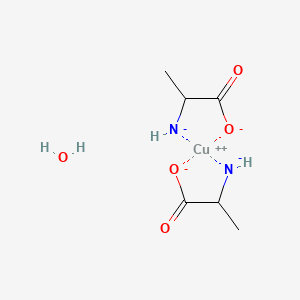
![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
